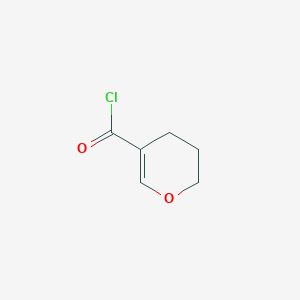
3,4-Dihydro-2H-pyran-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-pyran-5-carbonyl chloride is an organic compound with a heterocyclic structure It is a derivative of 3,4-dihydro-2H-pyran, where a carbonyl chloride group is attached to the fifth carbon of the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydro-2H-pyran-5-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and scalability of the process, given the hazardous nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyran-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,4-dihydro-2H-pyran-5-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions, often in the presence of a base like triethylamine.
Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used under anhydrous conditions.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
3,4-Dihydro-2H-pyran-5-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
3,4-Dihydro-2H-pyran-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-pyran-5-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce functional groups into molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: The parent compound, lacking the carbonyl chloride group.
3,4-Dihydro-2H-pyran-5-carboxylic acid: The hydrolysis product of 3,4-dihydro-2H-pyran-5-carbonyl chloride.
3,6-Dihydro-2H-pyran: An isomer with a different position of the double bond.
Uniqueness
This compound is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical reactions
Properties
CAS No. |
98198-84-6 |
|---|---|
Molecular Formula |
C6H7ClO2 |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-5-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2 |
InChI Key |
NKRMUZWBOIRPJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=COC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


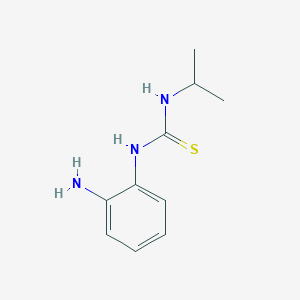
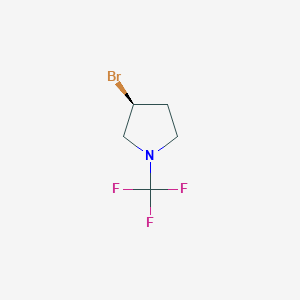
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
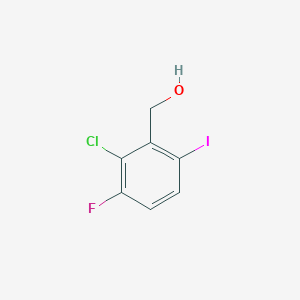
![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)


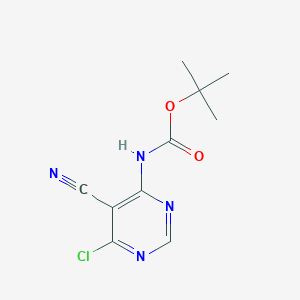

![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
